(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine
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Overview
Description
Atorvastatin Methanamine Salt is a compound derived from atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin Methanamine Salt combines atorvastatin with methanamine, a compound known for its antibacterial properties, particularly in the urinary tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Methanamine Salt involves several steps, starting with the preparation of atorvastatin. Atorvastatin is synthesized through a series of chemical reactions, including pyrrole ring construction via Paal-Knorr condensation or Hantzsch pyrrole synthesis . The final step involves the formation of the methanamine salt, which can be achieved by reacting atorvastatin with methanamine under controlled conditions.
Industrial Production Methods
Industrial production of Atorvastatin Methanamine Salt follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating pure products at various stages and using efficient extraction procedures to ensure high purity and yield . These methods are designed to be scalable and cost-effective for mass production.
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Methanamine Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Atorvastatin Methanamine Salt can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Atorvastatin Methanamine Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of combining statins with antibacterial agents.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its dual role in lowering cholesterol and preventing urinary tract infections.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Atorvastatin Methanamine Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for cholesterol synthesis in the liver . This inhibition leads to a decrease in cholesterol levels. Additionally, methanamine exerts its antibacterial effects by releasing formaldehyde in acidic environments, which is toxic to bacteria .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Calcium: Another salt form of atorvastatin, primarily used for cholesterol reduction.
Rosuvastatin: A statin with similar cholesterol-lowering effects but different pharmacokinetic properties.
Simvastatin: Another statin used for similar purposes but with a different chemical structure.
Uniqueness
Atorvastatin Methanamine Salt is unique due to its combination of cholesterol-lowering and antibacterial properties. This dual functionality makes it a promising candidate for treating patients with both hypercholesterolemia and recurrent urinary tract infections .
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYUCZNJVCINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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